N-{4-[(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
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Overview
Description
N-{4-[(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolidinone ring: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a condensation reaction with a suitable aldehyde.
Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a nitrile oxide.
Final coupling: The final step involves coupling the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
N-{4-[(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes or as a tool in biochemical assays.
Mechanism of Action
The mechanism of action of N-{4-[(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
- N-{4-[(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
Uniqueness
The uniqueness of N-{4-[(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.
Properties
Molecular Formula |
C18H12FN5O4S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[4-[(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C18H12FN5O4S/c1-9(25)21-15-16(23-28-22-15)24-17(26)14(29-18(24)20)8-12-6-7-13(27-12)10-2-4-11(19)5-3-10/h2-8,20H,1H3,(H,21,22,25)/b14-8-,20-18? |
InChI Key |
NJQWJQRKWDYNFU-NCUFVCKSSA-N |
Isomeric SMILES |
CC(=O)NC1=NON=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/SC2=N |
Canonical SMILES |
CC(=O)NC1=NON=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)SC2=N |
Origin of Product |
United States |
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